Z-L-histidine benzyl ester
Overview
Description
Z-L-histidine benzyl ester is a biochemical used for proteomics research . It has a molecular formula of C21H21N3O4 and a molecular weight of 379.41 . It is a mixture of τ-Bzl and π-Bzl isomers .
Synthesis Analysis
The synthesis of benzyl esters, such as Z-L-histidine benzyl ester, can be achieved through a direct esterification of alcohols catalyzed by TBAI via C (sp3)–H bond functionalization . This process is performed under mild and clean conditions, yielding a series of benzyl esters .
Molecular Structure Analysis
The molecular structure of Z-L-histidine benzyl ester comprises 21 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Further details about its structure can be obtained from advanced spectroscopic techniques like infrared spectroscopy, mass spectrometry, and NMR .
Chemical Reactions Analysis
Esters, including Z-L-histidine benzyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is a key reaction in organic synthesis .
Scientific Research Applications
1. Catalytic Activity in Polymer Systems
Z-L-histidine benzyl ester has been explored in the context of catalytic activity within polymer systems. Notably, a study by Ohkubo et al. (1996) investigated a water-soluble cross-linked polymer catalyst containing L-histidine, which demonstrated significant substrate stereospecificity in the hydrolyses of enantiomeric amino acid p-nitrophenyl esters. This implies potential applications in stereoselective catalysis (Ohkubo, Funakoshi, & Sagawa, 1996).
2. Zinc Complexation and Molecular Modeling
Research by Gelinsky et al. (2002) focused on the synthesis and zinc complexation of tripodal pseudopeptides with histidine derivatives, which led to the formation of coordination polymers. Such studies are crucial for understanding molecular interactions and modeling, especially in bioinorganic chemistry (Gelinsky, Vogler, & Vahrenkamp, 2002).
3. Role in Enzyme Inhibition
Histidine derivatives, including Z-L-histidine benzyl ester, have been studied for their role in enzyme inhibition. For instance, Hayashi et al. (1975) investigated the inhibition of carboxypeptidase Y using benzyloxy-L-phenylalanylchloromethane, providing insights into the enzyme's catalytic function and potential therapeutic applications (Hayashi, Bai, & Hata, 1975).
4. Synthesis of Cyclic Oligomers
Matsumoto and Nicholas (2007) conducted research on the synthesis of cyclic oligomers using histidine-derived hydrazide acetal monomers. Such research contributes to the development of new synthetic pathways and the exploration of cyclic compounds in chemistry and biochemistry (Matsumoto & Nicholas, 2007).
5. Antiproliferative Activity in Cancer Research
A study by Jakob et al. (2020) explored histidine-derived Au(I) bis-NHC complexes for their antiproliferative activity against cancer cell lines. This research is significant for developing new cancer therapies and understanding the role of such complexes in bioconjugation and cellular processes (Jakob et al., 2020).
6. Enantioselective Recognition and Binding Studies
The research by Crossley et al. (1995) focused on the enantioselective recognition of histidine esters by porphyrin chiral clefts, providing valuable information for stereochemistry and molecular recognition studies (Crossley, Mackay, & Try, 1995).
Future Directions
The future directions in the field of ester chemistry, including Z-L-histidine benzyl ester, involve the development of more efficient and environmentally friendly methods for ester synthesis . There is also a growing interest in the use of esters in the production of complex molecules such as paclitaxel, prunustatin A, and others .
properties
IUPAC Name |
benzyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(27-13-16-7-3-1-4-8-16)19(11-18-12-22-15-23-18)24-21(26)28-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,22,23)(H,24,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUWDHSSVSZBJZ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426715 | |
Record name | Z-L-histidine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-L-histidine benzyl ester | |
CAS RN |
20794-07-4 | |
Record name | Z-L-histidine benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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